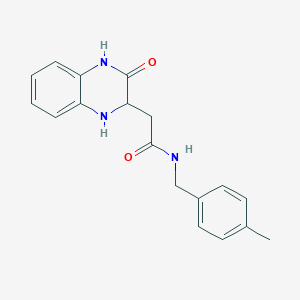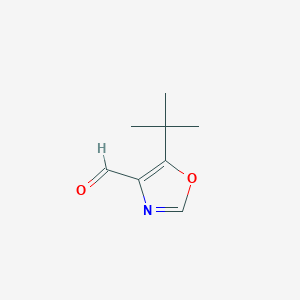
5-Tert-butyloxazole-4-carboxaldehyde
Descripción general
Descripción
5-Tert-butyloxazole-4-carboxaldehyde, also known as TBOC, is a carboxaldehyde derivative that is commonly used in organic synthesis. It is a useful building block for the preparation of various compounds, including peptides, amino acids, and heterocycles. TBOC is a versatile reagent that has found numerous applications in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Studies have developed new compounds by utilizing derivatives similar to 5-Tert-butyloxazole-4-carboxaldehyde for their potential in vitro antioxidant activities. For instance, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized, demonstrating significant antioxidant properties, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
High-Yield Synthesis Methods
Efficient high-yield synthesis methods using derivatives have been explored for creating biologically important compounds. For example, a novel synthesis route for D-ribo-phytosphingosine has been established, showcasing the versatility of these derivatives in complex organic syntheses (Lombardo et al., 2006).
Thermolysis and Synthesis Reactions
The thermolysis of 5-azido-4-formyloxazoles, closely related to this compound, has been investigated, revealing insights into the stability and reactivity of these compounds. This research contributes to our understanding of their behavior in solution and potential applications in synthesis reactions (L'abbé et al., 1993).
Green Chemistry Applications
An electrochemical method for the synthesis of benzoxazole derivatives showcases an environmentally friendly approach to producing these compounds. This method highlights the application of green chemistry principles in synthesizing derivatives related to this compound without using toxic reagents (Salehzadeh et al., 2013).
Catalysis and Synthetic Applications
Research has focused on developing catalysts and synthetic methods involving this compound derivatives for the formation of complex organic molecules. For instance, palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes have been synthesized, demonstrating their effectiveness as catalysts in the Suzuki–Miyaura cross-coupling reaction, providing a promising approach to constructing biologically relevant molecules (Turek et al., 2014).
Propiedades
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKFBPSQPEMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)

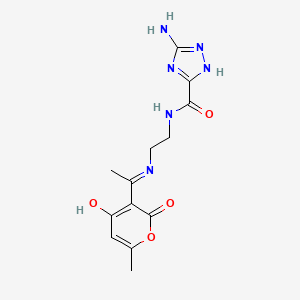
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2925848.png)

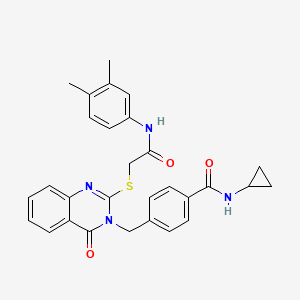
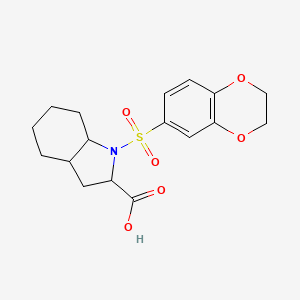
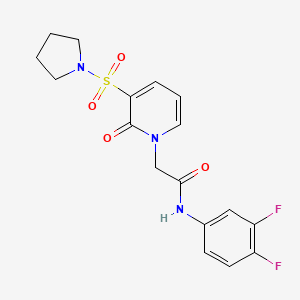
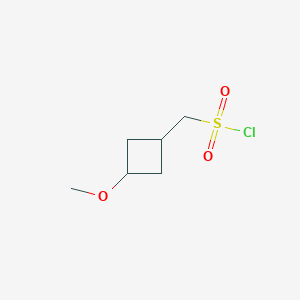


![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)
